Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Structural Significance of Benzyl-Substituted Thiazolopyrimidine Scaffolds
The benzyl group at position 6 of the thiazolo[3,2-a]pyrimidine scaffold serves dual roles:
- Steric Stabilization : The bulky benzyl moiety reduces rotational freedom, enforcing a planar conformation that optimizes interactions with hydrophobic enzyme pockets.
- Electron-Withdrawing Effects : The carboxylate ester at position 6 withdraws electron density, polarizing the thiazole ring and increasing electrophilicity at reactive sites.
Comparative studies of benzyl versus alkyl substituents reveal stark differences in bioactivity. For instance, in a series of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidines, benzyl derivatives exhibited 4–9-fold greater cytotoxicity against MCF7 breast cancer cells (IC~50~ = 12.4–18.7 μM) compared to methyl-substituted analogs (IC~50~ = 53.2–89.4 μM). This aligns with findings from tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives, where benzyl groups at N~3~ and N~6~ positions improved anticancer activity by 30–45-fold over smaller alkyl groups.
Table 1: Impact of Benzyl Substituents on Cytotoxic Activity in Thiazolo[3,2-a]Pyrimidines
| Compound | Substituent at Position 6 | IC~50~ (μM) vs MCF7 | Source |
|---|---|---|---|
| 4e (Chlorophenyl) | Benzyl carboxylate | 6.26 | |
| 8 (Xylose hydrazone) | Benzyl carboxylate | 14.9 | |
| Methyl analog | Methyl carboxylate | 89.4 |
The 7-methyl group further enhances metabolic stability by shielding the thiazole ring from oxidative degradation. Molecular docking simulations indicate that this methyl group occupies a subpocket in kinase domains, displacing water molecules and improving binding affinity.
Role of 3,4,5-Trimethoxybenzylidene Moieties in Bioactive Compound Design
The 3,4,5-trimethoxybenzylidene moiety at position 2 contributes to bioactivity through:
- Hydrophobic Interactions : The trimethoxy phenyl ring engages in van der Waals interactions with lipid-rich regions of target proteins.
- Hydrogen Bonding : Methoxy oxygen atoms act as hydrogen bond acceptors with residues like Ser89 in TRPV1 receptors or Asp86 in DprE1 enzymes.
Structure-activity relationship (SAR) studies highlight the necessity of methoxy groups at all three positions. In benzothiazole–pyrimidine hybrids, removing one methoxy group reduced anti-tubercular activity against Mycobacterium tuberculosis by 8–16-fold. Similarly, replacing methoxy with methyl groups in thiazolopyrimidine derivatives decreased antioxidant capacity by 40–60% in DPPH assays.
Table 2: Bioactivity of 3,4,5-Trimethoxybenzylidene Derivatives
The thiophen-2-yl group at position 5 introduces conjugated π-systems that enhance intercalation with DNA or RNA, as observed in thienyl-substituted thiazolopyrimidines. This substitution also improves solubility in lipid membranes, facilitating cellular uptake.
Properties
CAS No. |
617696-94-3 |
|---|---|
Molecular Formula |
C29H26N2O6S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
benzyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H26N2O6S2/c1-17-24(28(33)37-16-18-9-6-5-7-10-18)25(22-11-8-12-38-22)31-27(32)23(39-29(31)30-17)15-19-13-20(34-2)26(36-4)21(14-19)35-3/h5-15,25H,16H2,1-4H3/b23-15+ |
InChI Key |
HKFIXHJTGRBMQC-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Potential use in materials science or agrochemicals.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 5, 6, and 5. Below is a detailed comparison of the target compound with analogs reported in the literature.
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-cyano substituent in lowers melting points (213–215°C) compared to electron-donating methoxy groups (154–155°C in ), likely due to reduced intermolecular interactions.
- Thiophene vs. Phenyl : Thiophen-2-yl (target compound) may enhance π-π stacking interactions compared to phenyl groups in , influencing solubility and bioactivity.
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : The 3,4,5-trimethoxybenzylidene group creates a dihedral angle of 80.94° with the thiazolopyrimidine ring, leading to a flattened boat conformation. Intermolecular C–H···O hydrogen bonds form chains along the c-axis .
- Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Bromine substituents facilitate halogen bonding (C–Br···π interactions), absent in the target compound but critical for stabilizing its crystal lattice.
Biological Activity
Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological activities, and relevant research findings regarding this compound.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 532.6 g/mol. Its structure features a thiazolo[3,2-a]pyrimidine core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H24N2O5S |
| Molecular Weight | 532.6 g/mol |
| CAS Number | 617698-58-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. The methodology often utilizes environmentally friendly catalysts to enhance yield and reduce byproducts.
Antimicrobial Activity
Research indicates that compounds within the thiazolopyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolopyrimidines showed effective antibacterial and antifungal activities against various pathogens. For instance:
- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition rates.
- Antifungal Activity : It also exhibited antifungal effects against common fungal strains such as Candida albicans and Aspergillus niger.
Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been reported to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in various cancer models.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of thiazolopyrimidine derivatives including this compound. The results indicated a significant reduction in microbial growth with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested strains .
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory mechanisms of thiazolopyrimidine compounds. It was found that these compounds inhibited the NF-kB signaling pathway, which plays a crucial role in inflammation .
- Anticancer Evaluation : In vitro studies have shown that this compound can inhibit cell proliferation in breast cancer cell lines with an IC50 value indicating effective cytotoxicity .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis involves multi-step reactions, typically starting with condensation of thiophene-containing precursors with 3,4,5-trimethoxybenzaldehyde under acidic or basic catalysis. Key steps include:
- Knoevenagel condensation : To form the benzylidene moiety, refluxing in glacial acetic acid with sodium acetate as a catalyst .
- Thiazolo-pyrimidine ring closure : Achieved via cyclization using chloroacetic acid or similar reagents under reflux .
- Purification : Recrystallization (ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) . Critical parameters include solvent polarity (DMF for polar intermediates), temperature (80–120°C), and reaction time (8–12 hours). Microwave-assisted synthesis may reduce reaction time by 30–50% .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent integration and coupling patterns (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺ ~ 532.6 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min) .
- X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : COX-1/COX-2 inhibition assays using colorimetric kits (e.g., Cayman Chemical) .
Advanced Research Questions
Q. How can computational methods be applied to predict and optimize the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the trimethoxybenzylidene group .
- Molecular dynamics (MD) simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- SAR studies : Modify substituents (e.g., replace thiophen-2-yl with furan) and compare docking scores to identify pharmacophores .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Stereochemical analysis : Verify Z/E configuration of the benzylidene group via NOESY NMR, as incorrect stereochemistry may reduce activity by >50% .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in vitro .
Q. How does the compound’s crystal packing influence its physicochemical properties?
- Hydrogen bonding : Analyze C–H···O interactions (e.g., between carbonyl and methoxy groups) using SHELX software. These interactions enhance thermal stability (decomposition >250°C) .
- π-π stacking : Distance between aromatic rings (3.6–3.8 Å) affects solubility; longer distances correlate with lower aqueous solubility .
- Dihedral angles : Flattened boat conformation of the thiazolo-pyrimidine ring (deviation ~0.22 Å from planarity) may enhance membrane permeability .
Q. What advanced synthetic modifications improve selectivity for specific biological targets?
- Electron-withdrawing groups : Introduce nitro or cyano substituents at the 5-position to enhance COX-2 selectivity (IC₅₀ reduction by 2–3 fold) .
- Prodrug derivatization : Ester hydrolysis (e.g., replacing benzyl with PEG-linked groups) to improve bioavailability .
- Metal coordination : Complexation with Cu(II) or Zn(II) ions to enhance antimicrobial activity via redox cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
